5-Amino-2-(hydroxymethyl)benzoic acid 5-Amino-2-(hydroxymethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690540
InChI: InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12)
SMILES:
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

5-Amino-2-(hydroxymethyl)benzoic acid

CAS No.:

Cat. No.: VC16690540

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-(hydroxymethyl)benzoic acid -

Specification

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 5-amino-2-(hydroxymethyl)benzoic acid
Standard InChI InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12)
Standard InChI Key VTSBPEQOYLJTLL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N)C(=O)O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-amino-2-(hydroxymethyl)benzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, a hydroxymethyl group (-CH2_2OH) at position 2, and an amino group (-NH2_2) at position 5 (Figure 1) . The presence of polar functional groups enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, though quantitative solubility data remain unreported .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number854644-75-0
Molecular FormulaC8H9NO3\text{C}_8\text{H}_9\text{NO}_3
Molecular Weight167.16 g/mol
Predicted DensityN/A
Melting PointN/A
Boiling PointN/A

Spectroscopic Characterization

Though experimental spectral data for 5-amino-2-(hydroxymethyl)benzoic acid are scarce, analogous compounds provide insights. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives exhibit distinct 1H^1\text{H}-NMR signals for acetamido protons (~2.1 ppm) and aromatic protons (~6.8–7.5 ppm) . Similar shifts are anticipated for the amino and hydroxymethyl protons in this compound.

Synthetic Routes and Methodological Considerations

Classical Acylation Approaches

Acylation reactions represent a plausible pathway for synthesizing this compound. For example, 5-acetamido-2-hydroxy benzoic acid derivatives are synthesized via reactions between anhydrides or acyl chlorides and aminophenols . Adapting this method, 5-amino-2-(hydroxymethyl)benzoic acid could be obtained through selective protection and deprotection of functional groups.

Hypothetical Synthesis Pathway:

  • Nitration: Introduce a nitro group at position 5 of 2-(hydroxymethyl)benzoic acid.

  • Reduction: Reduce the nitro group to an amino group using catalytic hydrogenation.

  • Purification: Isolate the product via recrystallization or chromatography.

Catalytic Reduction Strategies

Research on 5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones demonstrates the utility of palladium-catalyzed reductions for converting nitro groups to amines . Applying similar conditions (e.g., H2/Pd-C\text{H}_2/\text{Pd-C} in formic acid) could facilitate the synthesis of 5-amino-2-(hydroxymethyl)benzoic acid from nitro precursors.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound could serve as a precursor for NSAID candidates. For instance, acetylation of the amino group might yield analogs with enhanced COX-2 selectivity .

Material Science Applications

The hydroxymethyl group’s reactivity makes it a candidate for polymer cross-linking or coordination chemistry. Benzoic acid derivatives are often employed in metal-organic frameworks (MOFs) due to their chelating properties .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Selective functionalization without protecting groups remains challenging.

  • Data Gaps: Experimental data on solubility, stability, and bioactivity are urgently needed.
    Future studies should prioritize:

  • In-vivo Toxicity Profiling: Assess metabolite safety and organ-specific effects.

  • Structure-Activity Relationships: Systematically modify substituents to optimize pharmacological properties.

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